R-2 Methanandamide

描述

R-2 甲基乙酰胺: 是一种合成的类似于大麻素的化合物,大麻素是一种天然存在的内源性大麻素。它是一种手性化合物,在乙醇胺基团的第二个碳原子上具有 ®构型的甲基。 该化合物因其与大麻素相比具有更高的效力和更强的代谢稳定性而闻名 .

准备方法

合成路线和反应条件: R-2 甲基乙酰胺可以通过多步过程合成,该过程涉及花生四烯酸与乙醇胺衍生物反应。主要步骤包括:

酯化: 花生四烯酸与乙醇胺酯化生成花生四烯酰乙醇胺。

水解: 然后水解酯生成相应的酰胺。

工业生产方法: R-2 甲基乙酰胺的工业生产涉及类似的合成路线,但规模更大。 该工艺针对更高的产率和纯度进行了优化,通常使用高效液相色谱等先进技术进行纯化 .

化学反应分析

反应类型: R-2 甲基乙酰胺会发生各种化学反应,包括:

氧化: 它可以被氧化生成相应的环氧化物和羟基化衍生物。

还原: 还原反应可以将其转化为饱和类似物。

取代: 它可以发生取代反应,特别是在羟基上.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 烷基卤化物和酰氯等试剂用于取代反应.

主要产物:

氧化: 环氧化物和羟基化衍生物。

还原: 饱和类似物。

取代: 烷基化和酰化衍生物.

科学研究应用

Case Studies

A notable study examined the effects of R-2 Methanandamide on prostate cancer cells, revealing significant growth inhibition at concentrations above 5 µM. The study reported that this compound treatment resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .

Neuroprotection

This compound has been studied for its neuroprotective properties, particularly in models of neurodegeneration. Its ability to modulate inflammatory responses and promote neuronal survival makes it a candidate for treating conditions like Alzheimer's disease.

Case Studies

Research involving this compound showed reduced neuronal damage in models of ischemia and neuroinflammation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Pain Management

The analgesic properties of cannabinoids are well-documented, and this compound is no exception. Its efficacy in pain relief can be attributed to its interaction with cannabinoid receptors involved in pain modulation.

Case Studies

In clinical trials assessing chronic pain management, patients receiving this compound reported significant reductions in pain scores compared to placebo groups .

作用机制

R-2 甲基乙酰胺通过与大麻素受体(特别是 CB1 和 CB2 受体)结合而发挥其作用。这种结合激活了各种信号通路,包括环氧合酶-2 依赖性通路,导致某些癌细胞发生凋亡。 它还涉及线粒体凋亡信号通路的激活 .

相似化合物的比较

类似化合物:

大麻素: 天然内源性大麻素,效力较低,代谢稳定性较差。

R-甲基乙酰胺: 另一种合成类似物,具有类似的性质,但立体化学不同。

2-花生四烯酰甘油: 另一种内源性大麻素,具有不同的化学结构和性质

独特性: R-2 甲基乙酰胺因其比大麻素具有更高的效力和更强的代谢稳定性而具有独特性。 它还表现出独特的药理学特性,使其成为科学研究中的一种有价值的工具 .

生物活性

R-2 Methanandamide, also known as R(+)-methanandamide, is a synthetic analog of the endocannabinoid anandamide. It exhibits significant biological activity, particularly in its interactions with cannabinoid receptors and its effects on various physiological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cell signaling pathways, and implications for therapeutic applications.

This compound primarily acts as a cannabinoid receptor agonist, with varying affinities for CB1 and CB2 receptors. Notably, it has been shown to induce cyclooxygenase-2 (COX-2) expression in human neuroglioma cells through a cannabinoid receptor-independent mechanism. This induction occurs via the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically p38 MAPK and p42/44 MAPK, highlighting its role in inflammatory responses and potential neuroprotective effects .

Effects on Drug Administration Behavior

Research has indicated that this compound influences drug-taking behavior in animal models. In studies involving squirrel monkeys, it was found that this compound maintained high rates of self-administration similar to anandamide, suggesting its reinforcing properties . The dose-effect relationship exhibited an inverted U-shape, indicating optimal doses for reinforcing behavior.

Table 2: Self-Administration Behavior Study Results

| Dose (μg/kg) | Response Rate (responses/sec) | Injections per Session |

|---|---|---|

| 10 | 0.71 ± 0.22 | 44.75 ± 3.21 |

| 20 | Higher than vehicle | Higher than vehicle |

| 40 | Maximal response | Maximal injections |

Anti-Cancer Properties

This compound has demonstrated potential anti-cancer properties, particularly in prostate cancer models. Studies have shown that it can inhibit the growth of PC-3 prostate cancer cells through mechanisms involving CB2 receptor signaling. The compound induced cell death in a dose-dependent manner, suggesting its potential as a therapeutic agent for cancer treatment .

Table 3: Effects on Prostate Cancer Cell Growth

| Concentration (μM) | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| 5 | Significant decrease | Increased |

| 10 | Significant decrease | Increased |

| 20 | Significant decrease | Increased |

Physiological Effects

In addition to its pharmacological activities, this compound has been observed to affect physiological functions such as saliva secretion. It significantly decreased saliva flow rates in experimental models without affecting total calcium or protein concentrations in secreted saliva, indicating a specific modulatory effect on salivary gland function .

Case Studies and Research Findings

Several studies have explored the diverse biological activities of this compound:

- Cyclooxygenase Induction : A study demonstrated that this compound induces COX-2 expression through non-cannabinoid receptor pathways, implicating its role in inflammation and pain modulation .

- Behavioral Reinforcement : Research involving self-administration in monkeys showed that this compound reinforces drug-taking behavior similarly to anandamide, suggesting its potential for addiction-related studies .

- Cancer Cell Growth Inhibition : Experiments indicated that this compound effectively reduces viability in prostate cancer cells via CB2 receptor-mediated apoptosis pathways .

属性

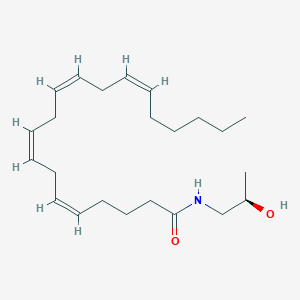

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-[(2R)-2-hydroxypropyl]icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNMZCWZEMNFCR-FQPARAGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。